molecular formula C6H6O3S2 B178803 5-(Methylsulfonyl)-2-thiophenecarbaldehyde CAS No. 177194-34-2

5-(Methylsulfonyl)-2-thiophenecarbaldehyde

Cat. No. B178803
M. Wt: 190.2 g/mol
InChI Key: HIQYRHNJVSDOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylsulfonyl)-2-thiophenecarbaldehyde is a compound that can be associated with the family of thiophene derivatives that have been studied for various chemical properties and reactions. While the specific compound is not directly mentioned in the provided papers, related compounds with methylsulfonyl groups and thiophene structures have been synthesized and analyzed, indicating the relevance of this functional group in the field of organic chemistry.

Synthesis Analysis

The synthesis of related thiophene compounds with methylsulfonyl groups has been achieved through various methods. For instance, a radical relay strategy was employed to generate 3-(methylsulfonyl)benzo[b]thiophenes using a photocatalyst under visible light irradiation, which suggests that similar methods could potentially be applied to synthesize 5-(Methylsulfonyl)-2-thiophenecarbaldehyde . Additionally, the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde through a chemo- and regioselective Br/Li exchange reaction indicates the possibility of manipulating thiophene structures at specific positions, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives, such as the stable 5-methyl-2-methylsulfonyl-3-thiophenecarbonitrile oxide, has been studied using X-ray structural analysis. This analysis revealed specific bond angles and intramolecular distances that contribute to the stability of the molecule, which could be informative when considering the structure of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For example, 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde has been shown to react with different reagents to form new compounds, such as through thioacetalization, chloromethylation, and oxidation . These reactions demonstrate the reactivity of thiophene carbaldehydes and suggest that 5-(Methylsulfonyl)-2-thiophenecarbaldehyde could also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives with sulfone groups have been of interest, particularly in the context of nonlinear optics. Sulfone-substituted thiophene chromophores have been synthesized and characterized for their optical nonlinearities, thermal stability, and transparency, which implies that 5-(Methylsulfonyl)-2-thiophenecarbaldehyde may also exhibit unique physical and chemical properties suitable for such applications .

Scientific Research Applications

Fluorescent Derivatization Reagent

5-(4-Pyridyl)-2-thiophenecarbaldehyde, a related compound, has been used as a fluorescent derivatization reagent for the determination of primary alkylamines. This method involves a combination of precolumn derivatization and postcolumn hydrolysis, achieving a detection limit of about 0.1 pmol for amines (Nakajima, Yamamoto, & Hara, 1990).

Nonlinear Optical Materials

Conjugated thiophene compounds containing methylsulfonyl have been synthesized for use in nonlinear optical materials. These compounds exhibit efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for applications in this field (Chou et al., 1996).

Synthetic Applications in Organic Chemistry

2-Thiophenecarbaldehyde and its derivatives, including 5-(Methylsulfonyl)-2-thiophenecarbaldehyde, have been used in various coupling reactions promoted by samarium diiodide. These reactions are significant for synthetic applications in organic chemistry, particularly in the synthesis of furans, butenolides, and thiophene-fused polycyclic compounds (Yang & Fang, 1999).

Antibacterial Properties

Sulfone derivatives of thiophene, including methylsulfonyl analogs, have been studied for their antibacterial properties against gram-negative and gram-positive organisms. Although less active than nitrofuran derivatives, their potential as antibacterial agents has been explored (Ekström, Ovesson, & Pring, 1975).

Molecular and Crystal Structure Analysis

The molecular and crystal structure of stable thiophene derivatives, including those with methylsulfonyl groups, has been studied. Such research provides insights into the electronic structure and stability of these molecules, which is crucial for their application in various chemical and material science fields (Krayushkin et al., 1993).

Radical Relay Strategy in Organic Synthesis

A radical relay strategy involving 3-(methylsulfonyl)benzo[b]thiophenes demonstrates the application of methylsulfonyl thiophenes in organic synthesis. This method, which involves photocatalysis and sulfur dioxide, highlights the versatility of methylsulfonyl thiophenes in synthetic chemistry (Gong et al., 2019).

Future Directions

The future directions for research on “5-(Methylsulfonyl)-2-thiophenecarbaldehyde” would depend on its potential applications. If it shows promise in areas like pharmaceuticals or materials science, future research could involve more detailed studies on its properties, synthesis methods, and potential uses .

properties

IUPAC Name

5-methylsulfonylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQYRHNJVSDOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609148
Record name 5-(Methanesulfonyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylsulfonyl)-2-thiophenecarbaldehyde

CAS RN

177194-34-2
Record name 5-(Methanesulfonyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methylsulfonyl)-2-thiophenecarbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(Methylsulfonyl)-2-thiophenecarbaldehyde
Reactant of Route 3
5-(Methylsulfonyl)-2-thiophenecarbaldehyde
Reactant of Route 4
5-(Methylsulfonyl)-2-thiophenecarbaldehyde
Reactant of Route 5
Reactant of Route 5
5-(Methylsulfonyl)-2-thiophenecarbaldehyde
Reactant of Route 6
Reactant of Route 6
5-(Methylsulfonyl)-2-thiophenecarbaldehyde

Citations

For This Compound
1
Citations
SSP Chou, CY Yu, HC Lin… - Journal of the Chinese …, 2004 - Wiley Online Library
A new series of thiophene‐ and furan‐containing chromophores with a chiral prolinol donor and a sulfone acceptor has been synthesized. The UV‐vis absorptions, second‐order …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.